

A Technical Guide to the Spectroscopic Analysis of 5-Phenylundecane

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Compound of Interest

Compound Name: 5-Phenylundecane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **5-phenylundecane**, an alkylbenzene compound. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, along with generalized experimental protocols and a logical workflow for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.^[1] For **5-phenylundecane**, with a molecular weight of 232.4 g/mol, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for its detection and identification in various matrices, from synthetic reaction mixtures to natural product extracts.^{[1][2][3]} The mass spectrum provides a characteristic molecular ion peak (M^+) and a unique fragmentation pattern.^[1]

Table 1: Mass Spectrometry Data for **5-Phenylundecane**

m/z	Relative Intensity (%)	Proposed Fragment
232	~5	[M] ⁺ (Molecular Ion)
155	99.99	[M - C ₅ H ₁₁] ⁺
147	19.19	
105	~15	[C ₈ H ₉] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~5	[C ₆ H ₅] ⁺ (Phenyl cation)

Data sourced from PubChem and presented as representative values.^[2] The fragmentation pattern for phenylalkanes often includes a prominent peak corresponding to the tropylium ion (m/z 91), formed by benzylic cleavage and rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.^[1]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of **5-phenylundecane**, characteristic signals are expected for the aromatic protons of the phenyl ring, typically appearing as a multiplet in the range of 7.0-7.5 ppm.^[1] The benzylic proton, the proton on the carbon directly attached to the phenyl group, would also have a distinct chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for **5-Phenylundecane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25 - 7.35	m	2H	Ar-H (meta)
~ 7.15 - 7.25	m	3H	Ar-H (ortho, para)
~ 2.60	p	1H	CH-Ph
~ 1.55 - 1.65	m	2H	CH ₂ adjacent to CH-Ph
~ 1.20 - 1.40	m	12H	(CH ₂) ₆
~ 0.85 - 0.95	t	6H	CH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for **5-Phenylundecane**

Chemical Shift (δ , ppm)	Assignment
~ 145	C (quaternary, aromatic)
~ 128	CH (aromatic)
~ 126	CH (aromatic)
~ 45	CH-Ph
~ 35	CH ₂ adjacent to CH-Ph
~ 32	CH ₂
~ 29	CH ₂
~ 27	CH ₂
~ 23	CH ₂
~ 14	CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **5-Phenylundecane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3000 - 3100	C-H Stretch	Aromatic C-H
2850 - 3000	C-H Stretch	Aliphatic C-H
1600, 1495, 1450	C=C Stretch	Aromatic Ring
700 - 750	C-H Out-of-plane Bend	Monosubstituted Benzene

These values are based on typical spectral characteristics for similar compounds.[\[1\]](#)

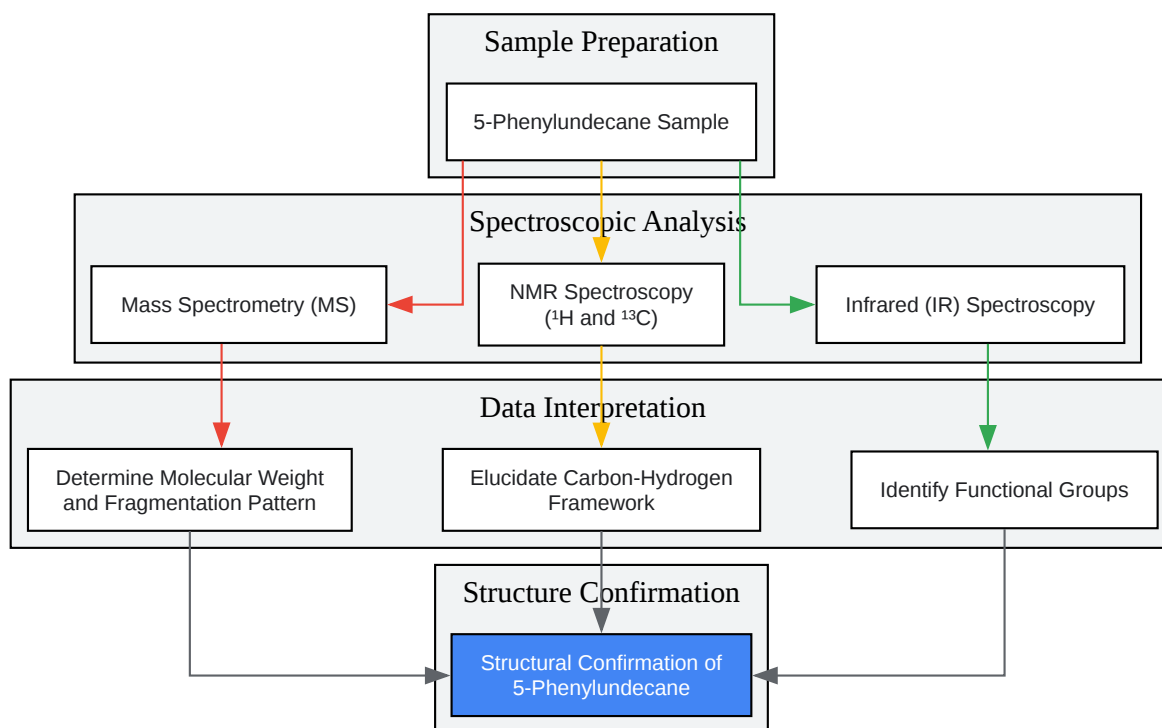
Experimental Protocols

The acquisition of spectroscopic data for **5-phenylundecane** follows standard analytical procedures.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.[\[1\]](#) The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios are detected to produce a mass spectrum.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H).[\[4\]](#) The sample is dissolved in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard.[\[4\]](#)[\[5\]](#)
- **Infrared (IR) Spectroscopy:** IR spectra can be obtained using a Fourier-transform infrared (FT-IR) spectrometer.[\[4\]](#) The sample can be analyzed as a thin film, in a solution, or as a KBr pellet.[\[4\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of **5-phenylundecane**.



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Caption: Workflow for the spectroscopic analysis of **5-Phenylundecane**.

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